molecular formula C13H16F2N2O2 B7968505 Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B7968505
M. Wt: 270.27 g/mol
InChI Key: ZKXPHMUMKNWIQZ-UHFFFAOYSA-N
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Description

Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16F2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with benzylamine and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substituting agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate: Unique due to its difluorinated piperidine ring.

    Benzyl5-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.

    Benzyl5-amino-3,3-dichloropiperidine-1-carboxylate: Contains chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXPHMUMKNWIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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